molecular formula C23H28BrN3O3S B12156935 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-b romophenyl)-3-hydroxy-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-b romophenyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12156935
M. Wt: 506.5 g/mol
InChI Key: KQGRZFXMVGSFML-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolinone core, substituted with a diethylamino propyl group, a dimethyl thiazolyl carbonyl group, and a bromophenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acyl chloride and an amine.

    Introduction of the Diethylamino Propyl Group: This step often involves nucleophilic substitution reactions where the diethylamino propyl group is introduced using reagents like diethylamine and a suitable alkyl halide.

    Attachment of the Dimethyl Thiazolyl Carbonyl Group: This can be done through acylation reactions using reagents such as thiazole derivatives and acyl chlorides.

    Bromophenyl Substitution: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromobenzene derivatives in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one could be investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of more complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino propyl group might enhance its binding affinity, while the thiazolyl and bromophenyl groups could contribute to its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Dimethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one
  • 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one

Uniqueness

The presence of the bromophenyl group in 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one distinguishes it from similar compounds, potentially offering unique binding properties and biological activities. The combination of the diethylamino propyl group and the thiazolyl carbonyl group further enhances its chemical and biological versatility.

This detailed overview provides a comprehensive understanding of 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H28BrN3O3S

Molecular Weight

506.5 g/mol

IUPAC Name

2-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H28BrN3O3S/c1-5-26(6-2)11-8-12-27-19(16-9-7-10-17(24)13-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h7,9-10,13,19,29H,5-6,8,11-12H2,1-4H3

InChI Key

KQGRZFXMVGSFML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

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